Band Gap and Electronic Classification: FeAs2 (0.22 eV) vs. FeSb2 (Extremely Narrow) vs. FeS2 (0.96 eV)
FeAs2 is a diamagnetic semiconductor with a band gap of 0.22 eV, precisely determined from the activation behavior of electrical resistivity at temperatures of 200 K and above [1]. In contrast, FeSb2 possesses an extremely narrow band gap—approximately seven times smaller than that of FeAs2—and exhibits strong electron–electron correlations that produce colossal thermoelectricity absent in FeAs2 [2]. FeS2 (pyrite) has a much wider band gap of 0.96 eV, making its electronic behavior fundamentally different from both FeAs2 and FeSb2 [3]. This three-way gap differentiation means FeAs2 occupies a distinct and non-interchangeable electronic niche: narrow enough for thermoelectric and infrared applications, yet wide enough to behave as a well-defined diamagnetic semiconductor amenable to density-functional-theory description without strong-correlation corrections [1][2].
| Evidence Dimension | Band gap (electronic classification) |
|---|---|
| Target Compound Data | FeAs2: band gap = 0.22 eV; diamagnetic semiconductor |
| Comparator Or Baseline | FeSb2: extremely narrow gap (~0.03 eV), correlated semiconductor; FeS2: band gap = 0.96 eV, diamagnetic semiconductor |
| Quantified Difference | FeAs2 band gap is ~7× larger than FeSb2 and ~4.4× smaller than FeS2 |
| Conditions | Electrical resistivity activation energy; single-crystal and well-characterized polycrystalline samples; temperatures 200–300 K [1][3] |
Why This Matters
Procurement for narrow-gap semiconductor applications must specify the correct band gap; FeAs2's 0.22 eV gap cannot be achieved with FeS2 (too wide) or FeSb2 (too narrow and correlation-dominated).
- [1] Kjekshus, A., Rakke, T., & Andresen, A. (1972). Preparation and properties of FeAs2 and FeSb2. Journal of Solid State Chemistry, 4(4), 570–575. View Source
- [2] Sun, P., Xu, W., Tomczak, J. M., Kotliar, G., Sondergaard, M., Iversen, B. B., & Steglich, F. (2013). Highly dispersive electron relaxation and colossal thermoelectricity in the correlated semiconductor FeSb2. Physical Review B, 88(24), 245203. View Source
- [3] Schorr, S., & Gudat, A. (2020). Electrical and thermal transport properties of natural and synthetic FeAsxS2-x (x ≤ 0.01). Journal of Solid State Chemistry, 291, 121651. View Source
